4-Methoxy-N-methyl-1,8-naphthalimide (CAS 3271-05-4), also recognized industrially as Fluorescent Brightener 162 or 6-methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a highly efficient solvatochromic fluorophore. Characterized by an electron-donating methoxy group at the 4-position of the naphthalimide core, this compound exhibits strong intramolecular charge transfer (ICT), leading to high fluorescence quantum yields and large Stokes shifts. In industrial and laboratory procurement, it is primarily sourced as a sensitive environmental probe for solvent polarity, a core structural unit for ratiometric chemosensors, and a high-performance fluorescent brightener for polymer and textile applications [1]. Its well-documented photophysical properties and predictable hydrogen-bonding profile also make it a reliable reference standard in spectroscopic studies evaluating dynamic solvation in complex mixtures [2].
Substituting 4-methoxy-N-methyl-1,8-naphthalimide with generic unsubstituted N-methyl-1,8-naphthalimide results in a catastrophic loss of fluorescence. Unsubstituted naphthalimides undergo rapid intersystem crossing (ISC) from the excited singlet state to a close-lying triplet state, quenching emission almost entirely [1]. Similarly, substituting with 4-bromo or 4-chloro analogs introduces a heavy-atom effect that also promotes ISC, rendering them strictly suitable as synthetic intermediates rather than active fluorophores [2]. Furthermore, replacing the methoxy group with an amino group (e.g., 4-amino-N-methyl-1,8-naphthalimide) fundamentally alters the molecule's hydrogen-bonding profile; the amino group acts as both a hydrogen-bond donor and acceptor, whereas the methoxy group acts strictly as an acceptor, leading to divergent and often more complex solvatochromic behavior in protic environments like ethanol-water mixtures [1].
The photophysical utility of 1,8-naphthalimides is heavily dependent on C-4 substitution. Unsubstituted N-methyl-1,8-naphthalimide exhibits near-zero fluorescence due to highly efficient intersystem crossing to the triplet state. The introduction of the electron-donating methoxy group in CAS 3271-05-4 triggers an intramolecular charge transfer (ICT) state that outcompetes the ISC pathway, restoring and significantly amplifying the fluorescence quantum yield [1]. This structural modification transforms a non-fluorescent baseline into a highly emissive probe, making the 4-methoxy derivative essential for applications requiring strong signal-to-noise ratios in fluorescence detection [2].
| Evidence Dimension | Fluorescence Emission Profile |
| Target Compound Data | High quantum yield driven by dominant ICT state |
| Comparator Or Baseline | Unsubstituted N-methyl-1,8-naphthalimide (Near-zero quantum yield due to rapid ISC) |
| Quantified Difference | Orders of magnitude increase in fluorescence emission intensity |
| Conditions | Spectroscopic evaluation in standard organic solvents |
Procurement of the 4-methoxy derivative is mandatory for sensing and brightening applications where high fluorescence quantum yields are the primary performance metric.
CAS 3271-05-4 is distinguished by its pronounced positive solvatochromism, a property absent in non-donor-substituted naphthalimides. As solvent polarity increases, the emission spectrum of 4-methoxy-N-methyl-1,8-naphthalimide undergoes a significant bathochromic (red) shift. This behavior correlates strongly with the ET(30) solvent polarity scale and is driven by the large difference in dipole moments between the ground and excited states [1]. This predictable, linear response to dynamic solvation makes the compound an ideal quantitative probe for determining water content in organic solvents or monitoring microenvironmental changes in polymer matrixes [2].
| Evidence Dimension | Solvatochromic Shift (Emission Wavelength) |
| Target Compound Data | Strong bathochromic shift correlating linearly with ET(30) scale |
| Comparator Or Baseline | Non-donor substituted naphthalimides (Minimal to zero solvatochromic response) |
| Quantified Difference | High sensitivity to solvent polarity enabling quantitative environmental probing |
| Conditions | Evaluated across various polar/non-polar and protic/aprotic solvents |
Allows researchers and formulators to use the compound as a direct, optical readout for solvent polarity and moisture content.
In complex mixtures such as ethanol-water, the solvatochromic response of a fluorophore can be complicated by specific hydrogen-bonding interactions. Unlike 4-amino substituted naphthalimides, which act as both hydrogen-bond donors and acceptors, 4-methoxy-N-methyl-1,8-naphthalimide (CAS 3271-05-4) functions exclusively as a hydrogen-bond acceptor [1]. This restricted interaction profile simplifies the preferential solvation models required to interpret its spectral shifts in binary protic mixtures. The absence of H-bond donor capability prevents self-quenching or complex aggregation behaviors seen in amino-analogs, ensuring a more reliable and reproducible fluorescence signal in aqueous-organic environments [1].
| Evidence Dimension | Hydrogen-Bonding Profile |
| Target Compound Data | H-bond acceptor only (predictable spectral shift) |
| Comparator Or Baseline | 4-Amino-N-methyl-1,8-naphthalimide (H-bond donor and acceptor) |
| Quantified Difference | Simplified preferential solvation and elimination of donor-driven self-quenching |
| Conditions | Spectroscopic analysis in binary ethanol-water mixtures |
Critical for ensuring reproducible analytical results when deploying the fluorophore in aqueous or alcohol-based formulations.
Leveraging its high fluorescence quantum yield and excellent photostability, CAS 3271-05-4 (commercially known as Fluorescent Brightener 162) is directly procured for whitening synthetic fibers (e.g., polyester, polyamide) and polymer matrixes. Its strong emission in the blue-violet region effectively masks the natural yellowing of these materials, a direct consequence of the ICT state activated by the C-4 methoxy group [1].
Due to its strong positive solvatochromism and linear correlation with the ET(30) polarity scale, this compound is utilized as a sensory probe to detect trace water content in organic solvents or to map the microenvironmental polarity within complex chemical formulations and micellar systems [2].
The predictable hydrogen-bonding behavior and stable ICT state of the 4-methoxy derivative make it an ideal baseline fluorophore for designing advanced chemosensors. It is frequently used as a reference or structural core in sensors designed to detect metal ions or pH changes in aqueous-organic mixtures, where the absence of H-bond donor interference ensures clean signal readouts [2].